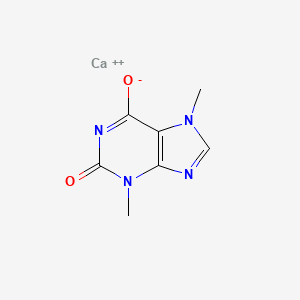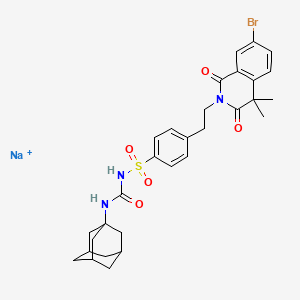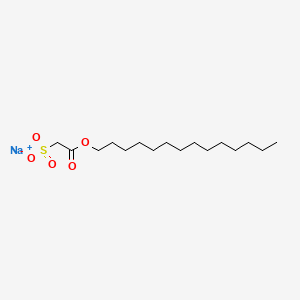
calcium;3,7-dimethyl-2-oxopurin-6-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium;3,7-dimethyl-2-oxopurin-6-olate is a chemical compound with the molecular formula C7H7CaN4O2+. It is a calcium salt of a purine derivative, which is known for its various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;3,7-dimethyl-2-oxopurin-6-olate typically involves the reaction of 3,7-dimethyl-2-oxopurine with a calcium salt under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yield and purity. The process involves the use of high-purity reagents and controlled temperature and pH conditions to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Calcium;3,7-dimethyl-2-oxopurin-6-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to yield various reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation states of the compound, while reduction may produce lower oxidation states .
Scientific Research Applications
Calcium;3,7-dimethyl-2-oxopurin-6-olate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving purine derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in calcium metabolism and related disorders.
Industry: It is used in the production of various calcium-based products and materials.
Mechanism of Action
The mechanism of action of calcium;3,7-dimethyl-2-oxopurin-6-olate involves its interaction with specific molecular targets and pathways. The compound can bind to calcium receptors and modulate calcium signaling pathways, which play a crucial role in various physiological processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Calcium carbonate (CaCO3): A common calcium compound used in various applications, including as a dietary supplement and in construction materials.
Calcium gluconate (C12H22CaO14): Used as a calcium supplement and in medical treatments for calcium deficiencies.
Calcium phosphate (Ca3(PO4)2): Widely used in the production of fertilizers and as a food additive
Uniqueness
Calcium;3,7-dimethyl-2-oxopurin-6-olate is unique due to its specific structure and the presence of the purine derivative, which imparts distinct chemical and biological properties.
Properties
CAS No. |
16484-85-8 |
|---|---|
Molecular Formula |
C7H7CaN4O2+ |
Molecular Weight |
219.23 g/mol |
IUPAC Name |
calcium;3,7-dimethyl-2-oxopurin-6-olate |
InChI |
InChI=1S/C7H8N4O2.Ca/c1-10-3-8-5-4(10)6(12)9-7(13)11(5)2;/h3H,1-2H3,(H,9,12,13);/q;+2/p-1 |
InChI Key |
OXXSBBRVUIKPMA-UHFFFAOYSA-M |
Canonical SMILES |
CN1C=NC2=C1C(=NC(=O)N2C)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine](/img/structure/B13731045.png)
![2,5-diethoxy-4-[(4-methylbenzoyl)amino]benzenediazonium;tetrachlorozinc(2-)](/img/structure/B13731046.png)




![2,8-Di(pyridin-4-yl)dibenzo[b,d]thiophene](/img/structure/B13731071.png)







